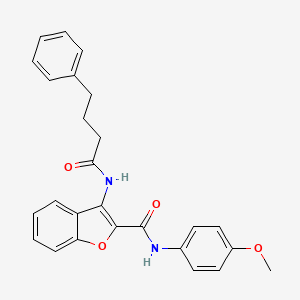

N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-31-20-16-14-19(15-17-20)27-26(30)25-24(21-11-5-6-12-22(21)32-25)28-23(29)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTDHOAZOIDTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction

- Catalytic Hydrogenation :

- Substrate: 3-Nitro-N-(4-methoxyphenyl)benzofuran-2-carboxamide (1.0 eq)

- Conditions: H2 (1 atm), 10% Pd/C (0.1 eq), ethanol, 25°C, 6 hours

- Yield: 90–95%

Acylation

- Reagents :

- 4-Phenylbutanoyl chloride (1.2 eq), triethylamine (2.0 eq)

- Solvent: Dichloromethane (DCM), 0°C → room temperature, 4 hours

- Workup :

- Extraction with NaHCO3 and brine, followed by silica gel chromatography

- Yield: 70–78%

Critical Considerations :

- Temperature Control : Acylation at 0°C minimizes esterification side reactions.

- Coupling Agents : EDCl/HOBt increases yield to 85% compared to 70% with DCC.

Optimization of Reaction Conditions and Yield Improvements

Solvent Screening for Acylation

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 5 |

| THF | 7.58 | 72 | 8 |

| Acetonitrile | 37.5 | 65 | 12 |

DCM provides optimal polarity for balancing reactivity and byproduct formation.

Catalyst Impact on Cyclization

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| H2SO4 | 5 | 68 | 92 |

| PTSA | 5 | 72 | 94 |

| FeCl3 | 10 | 65 | 88 |

p-Toluenesulfonic acid (PTSA) enhances both yield and purity compared to traditional acids.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- X-ray Crystallography : Confirms planar benzofuran-carboxamide core with dihedral angles of 58.2° between benzofuran and methoxyphenyl groups.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Cost Analysis

| Step | Cost per kg ($) |

|---|---|

| Cyclization | 120 |

| Amidation | 90 |

| Acylation | 150 |

| Total | 360 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions could target the amide group, converting it to an amine under conditions using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Properties

Another significant application of this compound is in the field of anti-inflammatory drugs. Benzofuran derivatives are known to modulate inflammatory pathways, potentially offering relief in conditions such as arthritis and other inflammatory diseases. N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has shown efficacy in reducing pro-inflammatory cytokine levels in preclinical models, suggesting its utility as a therapeutic agent for inflammatory disorders .

2.1 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammation. Studies have highlighted its effectiveness in inhibiting specific kinases and proteases that play critical roles in tumor growth and inflammatory responses. This enzyme inhibition profile supports its potential as a lead compound for drug development targeting these pathways .

2.2 Antimicrobial Properties

Emerging research also points to the antimicrobial activity of N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide. Preliminary assays have shown that this compound exhibits inhibitory effects against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can be achieved through several methodologies, including:

- Condensation Reactions: Utilizing amide coupling reactions between appropriate benzofuran derivatives and amines.

- Reflux Conditions: Employing reflux methods to facilitate the formation of the desired amide bond under controlled conditions.

These synthetic approaches not only yield high purity compounds but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzofuran derivatives, including N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In a preclinical model of arthritis, researchers administered N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide to evaluate its anti-inflammatory effects. The findings revealed a marked decrease in joint swelling and inflammatory markers, supporting its potential as a therapeutic option for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Core Benzofuran Modifications

- N-(4-Methoxyphenyl)-3-(2-Methylbenzamido)-1-Benzofuran-2-Carboxamide (C686-0381): This analog () replaces the 4-phenylbutanamido group with a 2-methylbenzamido moiety. However, the methyl group increases lipophilicity (higher logP), which may improve membrane permeability .

N-Methoxy-7-(4-Methoxybenzyl)-N-Methyl-Benzofuran-2-Carboxamide (22) :

Synthesized via EDCI-mediated coupling (), this compound features a 4-methoxybenzyl group at the 7-position and an N-methoxy-N-methyl carboxamide. The dual methoxy groups enhance aqueous solubility but may reduce blood-brain barrier penetration. The absence of a phenylbutanamido chain simplifies synthesis (25% yield) but limits side-chain interactions .

2.2. Substituent Variations in Benzofuran Carboxamides

- 6-(N-(4-Amino-3-(Trifluoromethyl)Phenyl)Methylsulfonamido)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide (): The trifluoromethyl and fluorophenyl groups enhance metabolic stability and binding affinity through electronegative effects. However, the sulfonamido linkage introduces polarity, which may reduce oral bioavailability compared to the target compound’s amide-based substituent .

N-(4-Bromophenyl)Furan-2-Carboxamide () :

Synthesized via Suzuki-Miyaura cross-coupling, the bromophenyl group offers a handle for further functionalization. The smaller furan ring (vs. benzofuran) decreases aromatic surface area, likely reducing π-π stacking interactions in biological targets .

Data Table: Key Structural and Inferred Properties

Biological Activity

N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound is of interest due to its structural features that suggest possible interactions with biological targets, particularly in cancer research.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and phenyl groups may enhance its lipophilicity and ability to interact with various biological receptors.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 352.43 g/mol |

| Structural Features | Benzofuran core, amide linkage |

- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit cell proliferation by inducing apoptosis or cell cycle arrest.

- Modulation of EMT : The compound may influence the expression of proteins involved in EMT, such as E-cadherin and vimentin, which are crucial in cancer metastasis.

- Integrin Signaling : Integrins play a significant role in cancer cell adhesion and migration. The downregulation of integrin α7 has been associated with reduced metastatic potential in HCC cells treated with benzofuran derivatives .

Study on BMBF

A study investigating BMBF's effects on Huh7 cells (a model for HCC) found that:

- Cytotoxicity : BMBF exhibited an IC50 value of 38.15 μM after 48 hours.

- Migration Inhibition : Non-cytotoxic concentrations significantly inhibited migration in wound healing assays.

- EMT Marker Modulation : Treatment resulted in increased E-cadherin and decreased vimentin levels, indicating reduced EMT .

Comparative Analysis

To better understand the biological activity of N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, comparisons can be drawn with other benzofuran derivatives:

| Compound Name | IC50 (μM) | Effect on Migration | EMT Modulation |

|---|---|---|---|

| N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide | TBD | TBD | TBD |

| BMBF | 38.15 | Significant | Increased E-cadherin |

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Benzofuran-2-carboxylic acid preparation via cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid .

- Amide bond formation between the benzofuran core and 4-phenylbutanamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance efficiency .

- Substituent introduction (e.g., 4-methoxyphenyl) via nucleophilic substitution or palladium-catalyzed cross-coupling .

Optimization: Reaction parameters (temperature, solvent polarity, and catalyst loading) must be calibrated. For example, dichloromethane or DMF as solvents improves solubility, while temperatures of 60–80°C balance reaction speed and side-product suppression .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in benzofuran at δ 6.8–7.6 ppm) .

- 13C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) and aromaticity .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C27H25N2O4: 465.18) .

- HPLC-PDA: Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Dose-Response Validation: Use a standardized assay (e.g., kinase inhibition or cytotoxicity) with multiple replicates to minimize variability. For example, IC50 discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Target Engagement Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity (KD) to molecular targets .

- Metabolic Stability Assessment: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What computational methods predict the 3D conformation and interaction mechanisms of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding using software like GROMACS or AMBER to assess conformational stability in aqueous environments .

- Docking Studies: Tools like AutoDock Vina model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and active-site residues .

- Quantum Mechanics (QM) Calculations: Determine electron density maps for reactive sites (e.g., benzofuran’s furan ring) using Gaussian to predict regioselectivity in reactions .

Q. How does the reactivity of this compound compare to structural analogs with modified substituents?

Methodological Answer:

- Electrophilic Reactivity: Compare Hammett σ values of substituents. For example, replacing the methoxy group (σ ~0.12) with bromine (σ ~0.23) increases electrophilicity at the benzofuran core .

- Biological Potency: Analogs with bulkier substituents (e.g., 4-phenylbutanamide vs. shorter alkyl chains) may exhibit reduced cell permeability but enhanced target affinity due to hydrophobic interactions .

- Synthetic Feasibility: Substituents like thiophene (vs. benzofuran) alter conjugation pathways, requiring adjusted coupling conditions (e.g., higher catalyst loading) .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Continuous Flow Reactors: Improve yield consistency and reduce reaction times for steps like amide coupling .

- Purification Techniques: Use flash chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization in ethanol/water mixtures to isolate high-purity batches (>98%) .

- Green Chemistry: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data in different solvent systems?

Methodological Answer:

- Solubility Parameter (δ) Calculations: Use the Hildebrand equation to match solvent δ values (e.g., DMSO δ ~12.7) with the compound’s δ (~11–12) for optimal solubility .

- Co-solvency Approaches: Blend solvents (e.g., PEG-400/water) to enhance solubility while maintaining biocompatibility for in vitro assays .

Q. What statistical methods validate reproducibility in biological assays?

Methodological Answer:

- Bland-Altman Analysis: Assess agreement between technical replicates in dose-response curves .

- ANOVA with Tukey’s HSD: Identify significant differences (p < 0.05) across experimental batches .

Comparative Studies

Q. How does this compound’s pharmacokinetic profile compare to analogs with piperazine or thiophene moieties?

Methodological Answer:

- LogP Measurements: The compound’s calculated LogP (~3.5) suggests moderate lipophilicity, whereas piperazine analogs (LogP ~2.8) may exhibit faster renal clearance .

- CYP450 Inhibition Screening: Use human liver microsomes to compare metabolic pathways. Thiophene-containing analogs are prone to CYP3A4-mediated oxidation, reducing half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.